3-fluoro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a fluoro and a methoxy group, and the amide is connected to a tetrahydropyrazolopyridine group. Benzamides and pyrazolopyridines are both important structures in medicinal chemistry, found in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide and the tetrahydropyrazolopyridine separately, followed by their coupling. The fluoro and methoxy groups could be introduced using appropriate reagents .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene ring would provide a planar, aromatic region, while the tetrahydropyrazolopyridine would introduce a degree of three-dimensionality .Chemical Reactions Analysis
As a benzamide derivative, this compound could undergo various chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic benzene ring could impact its solubility and reactivity .Scientific Research Applications
Synthesis of Fluorinated Heterocyclic Compounds
- Research has demonstrated the use of fluoroacrylic building blocks for the synthesis of fluorine-bearing heterocyclic compounds such as pyrazolones, pyrimidines, coumarines, and benzothiopyranones. These compounds are of considerable interest due to their potential medicinal properties. The versatility of these building blocks allows for the generation of various products under different conditions, highlighting their utility in organic synthesis and drug discovery processes (Shi, Wang, & Schlosser, 1996).
Imaging of Disease States
- A specific fluorinated benzamide analogue has been employed as a molecular imaging probe for quantifying serotonin 1A receptor densities in the living brains of Alzheimer's disease patients. This application underlines the importance of such compounds in developing diagnostic tools for neurological conditions (Kepe et al., 2006).
Development of Antiviral Agents
- Novel benzamide-based heterocycles have been synthesized and shown to exhibit significant antiviral activities against bird flu influenza (H5N1), suggesting their potential as therapeutic agents in combating viral infections (Hebishy, Salama, & Elgemeie, 2020).
Radiosynthesis for PET Imaging
- The compound has also been explored in the context of radiosynthesis for PET imaging tracers. Automated radiosynthesis techniques have been developed for tracers containing the 3-fluoro-2-hydroxypropyl moiety, illustrating the compound's relevance in enhancing imaging techniques for medical diagnostics (Ohkubo et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-22-15-6-5-11(8-13(15)17)16(21)18-9-12-10-19-20-7-3-2-4-14(12)20/h5-6,8,10H,2-4,7,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMSRRAWOWIDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=C3CCCCN3N=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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